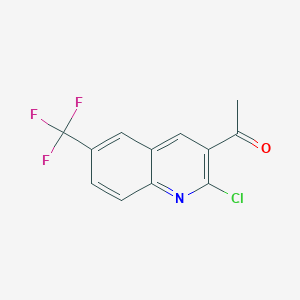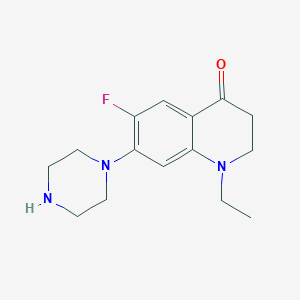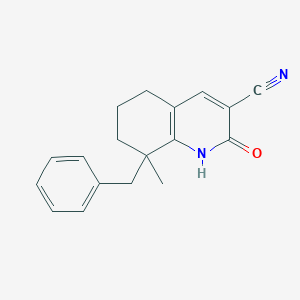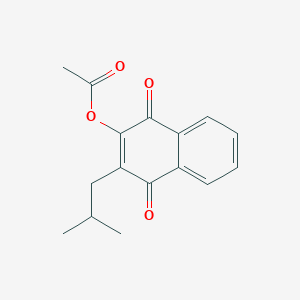
3-Isobutyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isobutyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate is a synthetic organic compound belonging to the class of naphthoquinone derivatives. These compounds are known for their diverse chemical properties and potential applications in various fields such as chemistry, biology, and medicine. The structure of this compound includes a naphthoquinone core with an acetate group and an isobutyl substituent, which contribute to its unique chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isobutyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate typically involves the following steps:
Formation of the Naphthoquinone Core: The naphthoquinone core can be synthesized through the oxidation of naphthalene derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Introduction of the Isobutyl Group: The isobutyl group can be introduced via Friedel-Crafts alkylation, where naphthoquinone reacts with isobutyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Acetylation: The final step involves the acetylation of the hydroxyl group on the naphthoquinone core using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Oxidation: Large-scale oxidation of naphthalene derivatives using industrial oxidizing agents.
Continuous Flow Alkylation: Continuous flow reactors are used for the Friedel-Crafts alkylation to ensure efficient and consistent introduction of the isobutyl group.
Automated Acetylation: Automated systems are employed for the acetylation step to ensure precise control over reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-Isobutyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products
Oxidation Products: More complex quinone derivatives with additional functional groups.
Reduction Products: Hydroquinone derivatives with reduced quinone moiety.
Substitution Products: Aromatic compounds with various substituents introduced at specific positions.
Applications De Recherche Scientifique
3-Isobutyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Isobutyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate involves its interaction with various molecular targets and pathways:
Redox Activity: The compound’s quinone moiety can undergo redox cycling, generating reactive oxygen species that can induce oxidative stress in cells.
Enzyme Inhibition: It can inhibit specific enzymes involved in cellular processes, leading to potential therapeutic effects.
DNA Interaction: The compound may interact with DNA, causing damage or interfering with replication and transcription processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Dodecyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate: Similar structure with a dodecyl group instead of an isobutyl group.
1,4-Naphthoquinone: The parent compound without the isobutyl and acetate groups.
2-Acetoxy-1,4-naphthoquinone: Similar structure with an acetoxy group at a different position.
Uniqueness
3-Isobutyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate is unique due to its specific substituents, which confer distinct chemical properties and potential applications. The isobutyl group enhances its lipophilicity, while the acetate group provides additional reactivity, making it a versatile compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
144538-04-5 |
|---|---|
Formule moléculaire |
C16H16O4 |
Poids moléculaire |
272.29 g/mol |
Nom IUPAC |
[3-(2-methylpropyl)-1,4-dioxonaphthalen-2-yl] acetate |
InChI |
InChI=1S/C16H16O4/c1-9(2)8-13-14(18)11-6-4-5-7-12(11)15(19)16(13)20-10(3)17/h4-7,9H,8H2,1-3H3 |
Clé InChI |
SVQGABAJPMGSFZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=C(C(=O)C2=CC=CC=C2C1=O)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-3-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11848200.png)


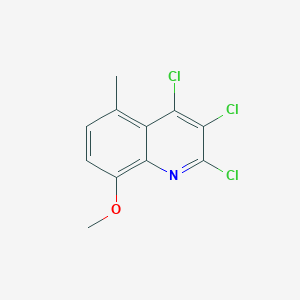
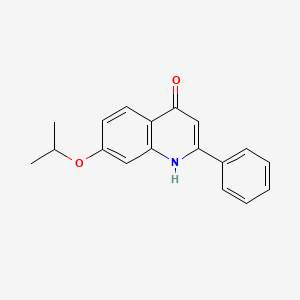


![5-Amino-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11848254.png)


